molecular formula C27H30N4O4S B11654146 (6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654146
M. Wt: 506.6 g/mol
InChI Key: PVWQGYGSMGOMFE-VKRJAPGXSA-N
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Description

The compound (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-5-18-12-17(4)13-20(14-18)34-10-11-35-22-9-8-19(16-23(22)33-7-3)15-21-25(28)31-27(29-26(21)32)36-24(6-2)30-31/h8-9,12-16,28H,5-7,10-11H2,1-4H3/b21-15-,28-25?

InChI Key

PVWQGYGSMGOMFE-VKRJAPGXSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC)OCC

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the ethoxy and phenoxy substituents through etherification reactions. The final step involves the formation of the imino group under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl alcohol or acetic acid, while reduction of the imino group can produce an amine derivative.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes due to its unique structural features.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which allows for diverse chemical modifications and applications. Its combination of ethoxy, phenoxy, and imino groups provides unique reactivity and potential for various scientific and industrial uses.

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